1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE
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Description
1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group and a propyl chain linked to a chlorinated aniline derivative
Preparation Methods
The synthesis of 1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps:
Synthesis of 3-chloro-2-methylaniline: This can be achieved by the reduction of 3-chloro-2-nitrotoluene using hydrogen in the presence of a catalyst such as palladium on carbon.
Properties
IUPAC Name |
1-[3-(3-chloro-2-methylanilino)-3-oxopropyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-11-13(17)3-2-4-14(11)19-15(21)7-10-20-8-5-12(6-9-20)16(18)22/h2-4,12H,5-10H2,1H3,(H2,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSNGDLBTYORSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640905 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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